molecular formula C5H6ClN2S- B147218 4-Methylpyrimidine-2-thiol hydrochloride CAS No. 6959-66-6

4-Methylpyrimidine-2-thiol hydrochloride

Cat. No. B147218
CAS RN: 6959-66-6
M. Wt: 162.64 g/mol
InChI Key: UQJLPBLXSJWAKG-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-thiol hydrochloride is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound. It is related to several other compounds that have been studied for their potential in synthesizing complex molecules and for their interesting chemical properties. For instance, the utility of related compounds in the synthesis of olomoucine, a purine derivative, has been demonstrated . The compound's derivatives have been used in the formation of platinum complexes, which have been analyzed for their structural and redox properties .

Synthesis Analysis

The synthesis of 4-Methylpyrimidine-2-thiol hydrochloride involves the reaction of K2[PtCl4] with 4-methylpyrimidine-2-thiol in the presence of NaHCO3, leading to the formation of platinum complexes . Another related compound, 4,6-dichloro-2-methylpyrimidine, has been synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination with phosphorus oxychloride . These methods highlight the versatility of pyrimidine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of complexes involving 4-methylpyrimidine-2-thiol has been determined using X-ray crystallography. For example, the crystal structure of trans-dichloro(4-methylpyrimidine)(η1-phenyl)bis(pyridine)rhodium(III) hydrate has been studied, revealing the weak binding of the 4-methylpyrimidine ligand to Rhodium . Similarly, the crystal structure of 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, a related compound, has been characterized .

Chemical Reactions Analysis

4-Methylpyrimidine-2-thiol hydrochloride and its derivatives participate in various chemical reactions. For instance, the compound has been used to form platinum complexes with different ligands, and the oxidation of these complexes has been studied . The hydrazinolysis of related heterocyclic compounds has been explored, revealing multiple pathways and new types of ring transformations . Additionally, nucleophilic substitution reactions have been performed on related compounds to yield derivatives with potential pharmacological interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylpyrimidine-2-thiol hydrochloride derivatives are influenced by their molecular structure. The tautomerism in related compounds like 4-hydroxypyrimidine and S-methyl-2-thiouracil has been investigated, showing the effect of substituents on the stability of tautomers . The redox properties of platinum complexes involving 4-methylpyrimidine-2-thiol have also been analyzed . These studies contribute to a deeper understanding of the behavior of pyrimidine derivatives in various chemical environments.

Scientific Research Applications

Colorimetric Detection Method Development

A colorimetric method was developed for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine (MTU), an anti-thyroid drug, using citrate-capped gold nanoparticles. This thiol-containing molecule exhibits a strong affinity for gold nanoparticles, leading to a small change in the plasmon band around 521 nm and the formation of a new red-shifted band. The method showed a linear detection range from 5.0 × 10^-7 to 2.75 × 10^-6 M, with a detection limit of 1.9 × 10^-7 M (Hormozi-Nezhad & Ghayyem, 2014).

Synthesis and Chemical Reactions

The synthesis of 2-methylpyrimidine-4,6-dithiol led to the formation of derivatives like 2-methyl-6-methylthiopyrimidine-4-thiol and 6,6'-dithiobis(2-methylpyrimidine-4-thiol). Further reactions included oxidation with m-chloroperbenzoic acid, forming various methylsulfinyl and methylsulfonyl-pyrimidine derivatives (Hurst, 1984).

Synthesis of Anticancer Drug Intermediates

4,6-Dichloro-2-methylpyrimidine, a key intermediate in the synthesis of the anticancer drug dasatinib, was synthesized from acetamidine hydrochloride and dimethyl malonate. Optimal synthesis conditions involved specific temperature, time, and reagent ratios, yielding 4,6-dihydroxy-2-methylpyrimidine with an 85.76% yield and 4,6-dichloro-2-methylpyrimidine with a 69.55% yield (Guo Lei-ming, 2012).

Antimicrobial Activity

Certain mercapto- and aminopyrimidine derivatives, synthesized through reactions involving 4-chloro-2-phenylpyrimidine-4-carboxylate, exhibited in vitro antimicrobial activity against pathogenic microorganisms, indicating potential as antimicrobial agents (El-kerdawy et al., 1990).

Platinum and Palladium Complexes

Mono- and dinuclear platinum and palladium complexes involving pyrimidine-2-thiolate and its derivatives were synthesized and characterized. These studies included investigating crystal structures, steric hindrance effects, and redox properties, enhancing understanding of metal-ligand interactions in such complexes (Asada et al., 2003); (Yap & Jensen, 1992).

Process Chemistry in Explosives and Pharmaceuticals

4,6-Dihydroxy-2-methylpyrimidine, as a precursor, finds applications in the synthesis of high explosives and medicinal products. An economic process for its production was developed, involving condensation reactions and various process variables to ensure product quality (Patil et al., 2008).

properties

IUPAC Name

6-methyl-1H-pyrimidine-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJLPBLXSJWAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC(=S)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyrimidine-2-thiol hydrochloride

CAS RN

6959-66-6
Record name 2(1H)-Pyrimidinethione, 4-methyl-, hydrochloride (1:1)
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Record name 4-methylpyrimidine-2-thiol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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